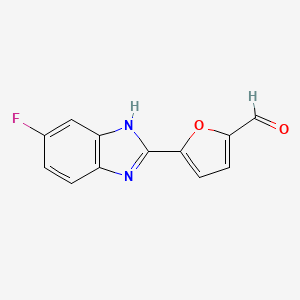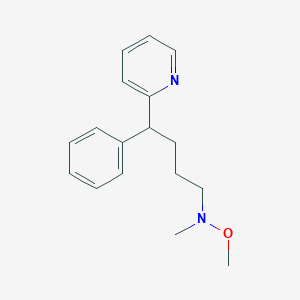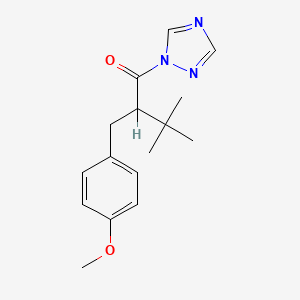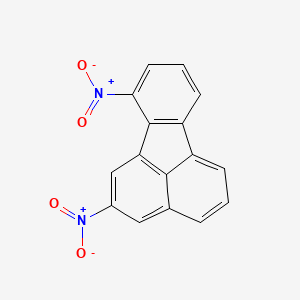![molecular formula C16H28ClNO B14325338 hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101425-93-8](/img/structure/B14325338.png)
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound with a complex structure that includes a hexyl group, a methoxyphenyl group, and an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves multiple steps, including the formation of the hexyl group and the methoxyphenyl group, followed by their combination with the azanium ion. Common synthetic routes may include:
Formation of Hexyl Group: This can be achieved through the alkylation of a suitable precursor.
Formation of Methoxyphenyl Group: This involves the methoxylation of a phenyl ring.
Combination with Azanium Ion: The final step involves the reaction of the hexyl and methoxyphenyl groups with an azanium ion source, such as ammonium chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can be compared with similar compounds such as:
Hexyl-[3-(2-hydroxyphenyl)propyl]azanium;chloride: Similar structure but with a hydroxy group instead of a methoxy group.
Hexyl-[3-(2-chlorophenyl)propyl]azanium;chloride: Contains a chloro group instead of a methoxy group.
Hexyl-[3-(2-nitrophenyl)propyl]azanium;chloride: Features a nitro group in place of the methoxy group.
Properties
CAS No. |
101425-93-8 |
|---|---|
Molecular Formula |
C16H28ClNO |
Molecular Weight |
285.9 g/mol |
IUPAC Name |
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-3-4-5-8-13-17-14-9-11-15-10-6-7-12-16(15)18-2;/h6-7,10,12,17H,3-5,8-9,11,13-14H2,1-2H3;1H |
InChI Key |
HNSNQCUREJMZTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[NH2+]CCCC1=CC=CC=C1OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)

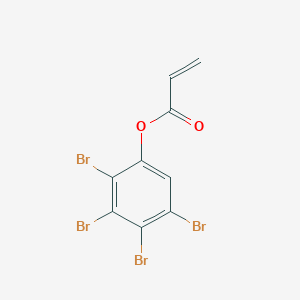
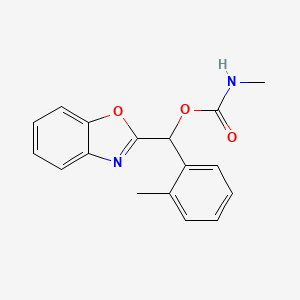
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
